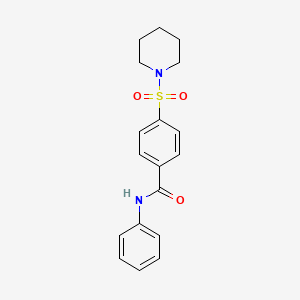

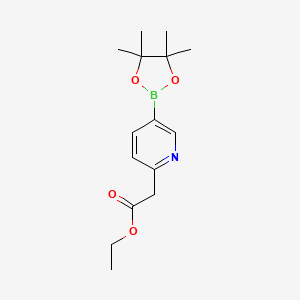

![molecular formula C21H14N4O4S B2885452 1,3-dimethyl-4-[(4-methylphenyl)amino]-N-propyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 1116054-35-3](/img/structure/B2885452.png)

1,3-dimethyl-4-[(4-methylphenyl)amino]-N-propyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a pyrazole derivative, which is a class of compounds that have been found to possess a wide range of pharmacological activities . The presence of the pyrazole nucleus in pharmacological agents of diverse therapeutic categories such as anti-inflammatory, antipsychotic, anti-obesity, analgesic, H2-receptor agonist, and antidepressant agents have proved the pharmacological potential of the pyrazole moiety .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and various substituents including a methylphenyl group, an amino group, and a carboxamide group. The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, pyrazole derivatives are known to undergo a variety of chemical reactions. For example, they can participate in cyclocondensation reactions .Wissenschaftliche Forschungsanwendungen

Organic Synthesis Intermediate

This compound serves as an intermediate in organic synthesis, particularly in the construction of complex molecules. It can be used in nucleophilic substitution reactions and amidation processes to create a variety of derivatives with potential biological activity .

Drug Development

The structure of this compound suggests it could be useful in drug development, especially as a scaffold for creating new pharmacophores. Its diverse functional groups make it a candidate for synthesizing novel compounds with antimicrobial, antitumor, or anti-inflammatory properties .

Enzyme Inhibition

Compounds with similar structures have been used as enzyme inhibitors. This compound could potentially inhibit specific enzymes involved in disease pathways, making it valuable for therapeutic research and the development of new medications .

Fluorescent Probes

Due to the presence of chromen-2-one, this compound may serve as a fluorescent probe. It could be used in bioimaging to track biological processes or in the detection of specific ions or molecules within cells .

Stimulus-Responsive Drug Carriers

The borate and sulfonamide groups in related compounds suggest that this compound could be used to construct stimulus-responsive drug carriers. These carriers could respond to changes in the microenvironment, such as pH or glucose levels, to deliver drugs in a controlled manner .

Antileishmanial and Antimalarial Agents

Compounds with similar structures have shown significant activity against leishmaniasis and malaria. This compound could be synthesized and tested for its efficacy as an antileishmanial or antimalarial agent, contributing to the fight against these diseases .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

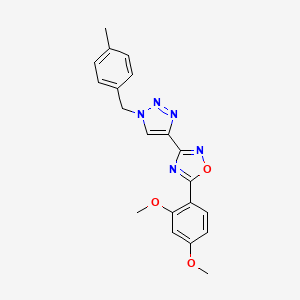

IUPAC Name |

8-methoxy-3-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]-1,3-thiazol-4-yl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N4O4S/c1-27-16-6-2-4-12-8-14(21(26)28-19(12)16)15-11-30-18(23-15)9-17-24-20(25-29-17)13-5-3-7-22-10-13/h2-8,10-11H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHMTHNWMGRCGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C3=CSC(=N3)CC4=NC(=NO4)C5=CN=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-methoxy-3-(2-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline](/img/structure/B2885372.png)

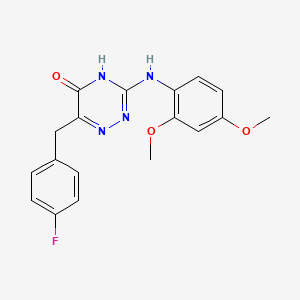

![2-[[1-(Methoxymethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2885374.png)

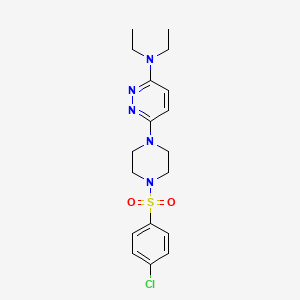

![N-(5-chloro-2-methoxyphenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2885380.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2885386.png)

![2-(4-Chlorophenyl)-5-[2-(methylsulfonyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2885387.png)